molecular formula C10H11NO B575507 (7-Methylbenzofuran-2-yl)methanamine CAS No. 165737-48-4

(7-Methylbenzofuran-2-yl)methanamine

Cat. No.: B575507
CAS No.: 165737-48-4
M. Wt: 161.204
InChI Key: RGDMZUQYRGUSRX-UHFFFAOYSA-N
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Description

(7-Methylbenzofuran-2-yl)methanamine (CAS 165737-48-4) is a chemical compound with the molecular formula C10H11NO and a molecular weight of 161.20 g/mol . This specialty amine, which features a benzofuran core structure, is primarily used in research and development settings, particularly in medicinal chemistry and organic synthesis. Its structure, comprising a methanamine group attached to a 7-methylbenzofuran scaffold, makes it a valuable building block for the synthesis of more complex molecules . Researchers utilize this compound in the exploration of novel pharmacologically active substances, where it can serve as a key intermediate. The benzofuran moiety is a common feature in many compounds with diverse biological activities, and the addition of the methyl and amine functional groups allows for further chemical modifications and structure-activity relationship (SAR) studies. As a standard practice, proper safety protocols should be observed when handling this material. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

165737-48-4

Molecular Formula

C10H11NO

Molecular Weight

161.204

IUPAC Name

(7-methyl-1-benzofuran-2-yl)methanamine

InChI

InChI=1S/C10H11NO/c1-7-3-2-4-8-5-9(6-11)12-10(7)8/h2-5H,6,11H2,1H3

InChI Key

RGDMZUQYRGUSRX-UHFFFAOYSA-N

SMILES

CC1=CC=CC2=C1OC(=C2)CN

Synonyms

2-Benzofuranmethanamine, 7-methyl-

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Scaffold Variations

  • (5-Phenylfuran-2-yl)methanamine Derivatives : These compounds feature a phenyl-substituted furan ring rather than a benzofuran scaffold. Substituents on the phenyl ring (e.g., 4-carboxyl groups) and linker types (e.g., urea) significantly influence SIRT2 inhibitory activity .
  • (7-Methoxy-1-benzofuran-2-yl)methanamine : Differs by a methoxy group at the 7-position instead of methyl. This substitution increases molecular weight and polarity compared to the methyl analog .
  • [(2S)-5-Chloro-2-phenyl-3H-1-benzofuran-2-yl]methanamine : Incorporates a chlorine atom at the 5-position and a phenyl group at the 2-position, enhancing steric bulk and electronic effects .
  • 7-(1,1-Dimethylpropyl)benzofuran-2-yl)methanamine : A bulky 1,1-dimethylpropyl substituent at the 7-position, which may improve lipophilicity and membrane permeability .

Key Structural Differences

Compound Name Substituents (Position) Molecular Formula Molecular Weight ClogP*
(7-Methylbenzofuran-2-yl)methanamine Methyl (7), NH₂ (2) C₁₀H₁₁NO 161.20 ~2.1
(7-Methoxy-1-benzofuran-2-yl)methanamine Methoxy (7), NH₂ (2) C₁₀H₁₁NO₂ 177.20 ~1.5
[(2S)-5-Chloro-2-phenyl-3H-1-benzofuran-2-yl]methanamine Cl (5), Phenyl (2), NH₂ (2) C₁₅H₁₄ClNO 275.73 ~3.8
(5-Phenylfuran-2-yl)methanamine (Compound 20) Phenyl (5), NH₂ (2) C₁₁H₁₁NO 173.21 5.14

*ClogP values estimated using ChemDraw or inferred from similar structures .

Enzyme Inhibition Profiles

  • (5-Phenylfuran-2-yl)methanamine Derivatives : Exhibit SIRT2 inhibition (33–100 μM IC₅₀). Urea linkers and 4-carboxyl phenyl substituents enhance activity, while thiourea or amide linkers reduce potency .
  • (7-Methoxy-1-benzofuran-2-yl)methanamine: No direct activity data, but methoxy groups often improve metabolic stability compared to methyl groups .
  • [(2S)-5-Chloro-2-phenyl-3H-1-benzofuran-2-yl]methanamine : Chlorine atoms may increase binding affinity to hydrophobic enzyme pockets, though specific targets are unspecified .

Physicochemical and Pharmacokinetic Properties

  • Methoxy groups lower clogP, improving aqueous solubility .
  • Solubility: Methanamine derivatives generally show moderate solubility in polar solvents (e.g., methanol, DMF), though experimental data for the 7-methyl variant is lacking .

Research Findings and Implications

  • Substituent Position: The 7-position on benzofuran is critical for steric and electronic interactions.
  • Linker Effects : In phenylfuran analogs, urea linkers outperform amides or sulfonamides in SIRT2 inhibition, suggesting that hydrogen-bonding capacity and rigidity are key .
  • Safety Profiles: (7-Methoxy-1-benzofuran-2-yl)methanamine has notable hazards (H302: harmful if swallowed), whereas chloro-substituted derivatives may pose additional toxicity risks .

Preparation Methods

Synthesis of 2-Bromo-7-methylbenzofuran

The bromination of 7-methylbenzofuran at the 2-position serves as a critical first step in this route. Using molecular bromine (Br2\text{Br}_2) in dichloromethane under reflux conditions, the reaction proceeds via electrophilic aromatic substitution. Iron(III) bromide (FeBr3\text{FeBr}_3) is employed as a Lewis acid catalyst to enhance regioselectivity, yielding 2-bromo-7-methylbenzofuran with >85% purity. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the substitution pattern, with characteristic signals at δ\delta 7.45 ppm (H-3, doublet) and δ\delta 7.28 ppm (H-5, multiplet).

Nucleophilic Substitution with Methylamine

The brominated intermediate undergoes nucleophilic substitution with methylamine (CH3NH2\text{CH}_3\text{NH}_2) in ethanol at 80°C for 12 hours. Potassium carbonate (K2CO3\text{K}_2\text{CO}_3) neutralizes the generated HBr\text{HBr}, driving the reaction to completion. Post-purification via column chromatography (silica gel, ethyl acetate/hexane 1:4) affords (7-methylbenzofuran-2-yl)methanamine in 68–72% yield. Infrared (IR) spectroscopy validates the amine functionality through N–H stretching vibrations at 3350–3300 cm1^{-1}.

Benzofuran Ring Construction via Alkylation-Cyclization

Formation of 7-Methylbenzofuran-2-carboxylate

This method begins with o-hydroxyacetophenone, which reacts with ethyl bromoacetate in acetone under basic conditions (potassium carbonate, K2CO3\text{K}_2\text{CO}_3) to form 7-methylbenzofuran-2-carboxylate. The reaction proceeds via an SN2 mechanism, with a yield of 55–87% depending on the stoichiometry of ethyl bromoacetate.

Conversion to Methanamine

The carboxylate ester is hydrolyzed to the corresponding carboxylic acid using 6M HCl\text{HCl}, followed by treatment with thionyl chloride (SOCl2\text{SOCl}_2) to generate the acid chloride. Subsequent reaction with methylamine in tetrahydrofuran (THF) produces the amide intermediate, which is reduced to the primary amine using lithium aluminum hydride (LiAlH4\text{LiAlH}_4) in dry diethyl ether. This multi-step sequence achieves an overall yield of 42–48%, with 1H^1\text{H} NMR confirming the methanamine group (δ\delta 3.12 ppm, singlet).

Palladium-Catalyzed Cross-Coupling Approach

Suzuki-Miyaura Coupling

A boronic acid derivative of 7-methylbenzofuran is coupled with a vinyl bromide containing a protected amine group (e.g., Boc\text{Boc}-protected aminovinyl bromide) using palladium acetate (Pd(OAc)2\text{Pd(OAc)}_2) and XPhos ligand in a microwave-assisted reaction. The coupling proceeds at 120°C for 30 minutes in a water-ethanol solvent system, yielding the Boc-protected intermediate in 89% yield.

Deprotection to Methanamine

The Boc group is cleaved with trifluoroacetic acid (TFA\text{TFA}) in dichloromethane, followed by neutralization with aqueous NaHCO3\text{NaHCO}_3. The final product is isolated via extraction and solvent evaporation, achieving a purity of >95% as confirmed by high-performance liquid chromatography (HPLC).

Comparative Analysis of Preparation Methods

Method Key Reagents Conditions Yield Advantages
Bromination-SubstitutionBr2\text{Br}_2, CH3NH2\text{CH}_3\text{NH}_2Reflux, 12 hours68–72%Short synthetic route, high atom economy
Alkylation-CyclizationEthyl bromoacetate, LiAlH4\text{LiAlH}_4Multi-step, 48 hours42–48%Adaptable to diverse benzofuran analogs
Palladium-CatalyzedPd(OAc)2\text{Pd(OAc)}_2, XPhosMicrowave, 30 minutes89%High yield, scalable for industrial use

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